penta-2,4-dienenitrile
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Overview
Description
2,4-Pentadienenitrile, also known as 1-Cyano-1,3-butadiene or 1-Cyanobutadiene, is a chemical compound with the molecular formula C5H5N . It has a molecular weight of 79.0999 . The structure of 2,4-Pentadienenitrile can be represented as CH2=CHCH=CHCN .
Molecular Structure Analysis
The molecular structure of 2,4-Pentadienenitrile consists of a chain of carbon atoms with alternating single and double bonds, with a cyano group (-CN) attached at one end . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
Synthesis of Multi-substituted 2-Aminopyridines
2,4-Pentadienenitrile plays a crucial role in synthesizing multi-substituted 2-aminopyridines. This process involves a formal [5C + 1N] annulation with hydroxylamine under mild conditions, integrating intermolecular aza-nucleophilic addition, intramolecular aza-cyclization, and dehydration reactions (Xiaoqing Xin et al., 2013).
Nanoconfinement in Mesoporous Silicates
2,4-Pentadienone's behavior within mesoporous materials was studied, showing changes in hydrogen chemical shift and keto-enol chemical equilibrium due to nanoconfinement. This research provides insights into the effects of nanoconfinement and potential uses of mesoporous materials as substitutes in organic reactions (L. Batista et al., 2020).
Divergent Synthesis of Pyrroles
An efficient method for the divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles, and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides has been developed. This synthesis varies based on reaction conditions, demonstrating the versatility of 2,4-pentadienenitriles (Xiaoqing Xin et al., 2014).
Photoactive Supramolecular Assemblies
2,4-Pentadienenitrile derivatives are used in creating ligands for photoactive supramolecular assemblies. These ligands are key in structuring energy and electron transfer processes in such systems, demonstrating the compound's application in complex chemical processes (Jean‐Hubert Olivier et al., 2011).
Electronic Structures in Complexes
The electronic properties of 2,4-pentadiynylnitrile, or cyanobutadiynyl, have been studied in mononuclear ruthenium complexes. This research helps in understanding the electronic interactions and properties in such complexes, indicating the broad applicability of 2,4-pentadienenitrile in complex materials science (Sören Bock et al., 2013).
Crossed Beams Reaction in Molecular Synthesis
The synthesis of the 2,4-pentadiynyl-1 radical through the reaction of dicarbon with methylacetylene was explored. This study contributes to the understanding of molecular synthesis in environments like circumstellar envelopes and combustion flames (Ying Guo et al., 2006).
Group 4 Transition Metal Chemistry
Pentadienyl complexes of group 4 transition metals, including titanium, zirconium, and hafnium, exhibit rich coupling chemistry. These metals facilitate reactions between unsaturated organic molecules and pentadienyl ligands, highlighting the role of 2,4-pentadienenitrile in advanced organometallic chemistry (Lothar Stahl et al., 2007).
Asymmetric Hydrogenation in Organic Synthesis
2,4-Pentadien-1-ones were asymmetrically hydrogenated using a specific ruthenium catalyst. This process is important for synthesizing chiral 2,4-pentadien-1-ols, indicating the compound's significance in creating specific organic structures (Chengyang Li et al., 2019).
Organometallic Molecular Turnstiles
Ruthenium(II) complexes with 2,4-pentadienenitrile derivatives have been used to construct molecular turnstiles, showcasing the compound's utility in creating dynamic, molecular structures (A. Carella et al., 2008).
Properties
CAS No. |
1615-70-9 |
---|---|
Molecular Formula |
C5H5N |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
(2Z)-penta-2,4-dienenitrile |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3- |
InChI Key |
STSRVFAXSLNLLI-ARJAWSKDSA-N |
Isomeric SMILES |
C=C/C=C\C#N |
SMILES |
C=CC=CC#N |
Canonical SMILES |
C=CC=CC#N |
boiling_point |
136.5 °C |
melting_point |
-60.0 °C |
2180-69-0 1615-70-9 |
|
physical_description |
Soluble in water (15 g/L); [ChemIDplus] |
solubility |
0.19 M |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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